molecular formula C12H19NO4 B1375522 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1454843-77-6

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B1375522
CAS No.: 1454843-77-6
M. Wt: 241.28 g/mol
InChI Key: VEIYKHIPSJIVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic framework provides rigidity and distinct steric properties, making it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol or diamine precursor. This step often requires the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is typically carried out under mild conditions to avoid decomposition of the spirocyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid functionality, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The Boc group can be strategically removed to reveal reactive amine functionalities that can form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    5-(Methoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: Features a methoxycarbonyl group instead of the Boc group, which can influence its reactivity and solubility.

    5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid:

Uniqueness

The presence of the Boc group in 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid provides a unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis. The spirocyclic structure adds rigidity and distinct steric properties, which can be advantageous in the design of biologically active molecules.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYKHIPSJIVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146855
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454843-77-6
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454843-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 4
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.